2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid
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Overview
Description
2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position, methyl groups at the 4- and 6-positions, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the chlorination of 4,6-dimethylpyrimidine-5-carboxylic acid. One common method is the reaction of 4,6-dimethylpyrimidine-5-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as sodium borohydride (NaBH4) may be used.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of this compound, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: This compound has two chlorine atoms at the 2- and 4-positions and a methyl group at the 6-position.
4-Amino-5-chloro-2,6-dimethylpyrimidine: This compound has an amino group at the 4-position and a chlorine atom at the 5-position.
Uniqueness
2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C7H7ClN2O2 |
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Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12) |
InChI Key |
DQQRWBWQSGWKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)C(=O)O |
Origin of Product |
United States |
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